molecular formula C34H68O4 B3183141 Palmitic acid; stearic acid CAS No. 67701-03-5

Palmitic acid; stearic acid

Cat. No. B3183141
CAS RN: 67701-03-5
M. Wt: 540.9 g/mol
InChI Key: SELIRUAKCBWGGE-UHFFFAOYSA-N
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Description

Palmitic acid and stearic acid are two of the most common saturated fatty acids found in nature. These fatty acids are important components of biological membranes and are essential for many metabolic processes. Palmitic acid is the most abundant saturated fatty acid in the human body, while stearic acid is the second most abundant. Both of these fatty acids play a role in the synthesis of hormones, cholesterol, and other lipids. In addition, they are important for energy storage and for maintaining cell membrane integrity.

Scientific Research Applications

Palmitic Acid in Dairy Production

Palmitic acid plays a significant role in the nutrition and milk production of dairy cows. It is the most abundant fatty acid in milk fat, and its dietary supplementation generally increases milk fat yield. Palmitic acid serves as an energy source for milk production and can aid in replenishing body weight loss during periods of negative energy balance. It is also involved in the production of milk fat, with its metabolism impacting milk fat synthesis and yield (Loften et al., 2014).

properties

IUPAC Name

hexadecanoic acid;octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELIRUAKCBWGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Liquid
Record name Fatty acids, C16-18
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Palmitic acid; stearic acid

CAS RN

67701-03-5
Record name Fatty acids, C16-18
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fatty acids, C16-18
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Palmitic acid; stearic acid
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Palmitic acid; stearic acid
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Citations

For This Compound
11,200
Citations
S Lestari, P Mäki-Arvela, I Simakova, J Beltramini… - Catalysis Letters, 2009 - Springer
The deoxygenation experiments of different reactants, ie, pure palmitic acid, stearic acid, and a technical grade stearic acid containing a mixture of 59% of palmitic and 40% of stearic …
Number of citations: 151 link.springer.com
L Acid - J. Am. Coll. Toxicol, 1987 - cir-safety.org
Oleic, Laurie, Palmitic, Myristic, and Stearic Acids are fatty acids with hydrocarbon chains ranging in length from 12 to 18 carbons with a terminal carboxyl group. These fatty acids are …
Number of citations: 137 www.cir-safety.org
MA van Rooijen, RP Mensink - Nutrients, 2020 - mdpi.com
Fats that are rich in palmitic or stearic acids can be interesterified to increase their applicability for the production of certain foods. When compared with palmitic acid, stearic acid lowers …
Number of citations: 54 www.mdpi.com
J Dai, F Ma, Z Fu, C Li, M Jia, K Shi, Y Wen, W Wang - Renewable Energy, 2021 - Elsevier
Phase change materials are functional materials that have the potential to cool asphalt pavement. This study focuses on the design of a stearic acid/palmitic acid binary eutectic phase …
Number of citations: 68 www.sciencedirect.com
D Zhou, Y Zhou, J Yuan, Y Liu - Journal of Nanomaterials, 2020 - hindawi.com
… In this study, a new type of palmitic acid-stearic acid/expanded graphite (PA-SA/EG) composite PCMs with suitable phase-change temperature and high phase-change latent heat for …
Number of citations: 22 www.hindawi.com
JS Bruce, AM Salter - Biochemical Journal, 1996 - portlandpress.com
Unlike other saturated fatty acids, dietary stearic acid does not appear to raise plasma cholesterol. The reason for this remains to be established, although it appears that it must be …
Number of citations: 61 portlandpress.com
MB Chamberlain, EJ DePeters - Journal of Applied Animal …, 2017 - Taylor & Francis
ABSTRACT Effects of feeding lipid supplements high in free fatty acids (FAs) of palmitate (C16:0) or stearate (C18:0) plus C18:1 cis 9&10 on milk yield and composition, apparent whole-…
Number of citations: 36 www.tandfonline.com
RP Mensink - Lipids, 2005 - Springer
More than 40 years ago, saturated FA with 12, 14, and 16 carbon atoms (lauric acid, myristic acid, and palmitic acid) were demonstrated to be “hypercholesterolemic saturated FA.” It …
Number of citations: 201 link.springer.com
J Dai, F Ma, Z Fu, C Li, D Wu, K Shi, W Dong… - … and Building Materials, 2022 - Elsevier
… To prepare a PCM suitable for asphalt pavement and achieve outstanding cooling performance, this study aimed to fully reveal the influence of palmitic acid/stearic acid binary eutectic …
Number of citations: 15 www.sciencedirect.com
MA van Rooijen, J Plat, WAM Blom, PL Zock… - Clinical Nutrition, 2021 - Elsevier
Background The saturated fatty acid stearic acid (C18:0) lowers HDL cholesterol compared with palmitic acid (C16:0). However, the ability of HDL particles to promote cholesterol efflux …
Number of citations: 19 www.sciencedirect.com

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